2,5,8-Trimethyl-4H-1-benzopyran-4-one
Description
2,5,8-Trimethyl-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one core structure substituted with methyl groups at positions 2, 5, and 7. Chromones are oxygen-containing heterocyclic compounds with a fused benzene and γ-pyrone ring system, often studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Properties
CAS No. |
60595-60-0 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,5,8-trimethylchromen-4-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3 |
InChI Key |
KJRCVOWXLZJQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(OC2=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethyl-4H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,5,8-trimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
2,5,8-Trimethyl-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,5,8-Trimethyl-4H-1-benzopyran-4-one with structurally similar chromones and flavones, focusing on substituent patterns, physicochemical properties, and biological relevance.
Structural and Functional Group Analysis
Notes:
- *The molecular formula for 3',4',5,6,8-Pentamethylflavone (C10H12O2) in appears inconsistent with its structure, as flavones typically require a larger carbon skeleton (e.g., C15 for basic flavones).
- Hydroxyl groups (e.g., in 5,7-Dihydroxy-2,6,8-trimethylchromone) increase polarity and hydrogen-bonding capacity, contrasting with the purely methyl-substituted target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
